molecular formula C22H20N2O5S2 B3751531 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide

Cat. No.: B3751531
M. Wt: 456.5 g/mol
InChI Key: WPVNXTQRCGULBQ-UNOMPAQXSA-N
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Description

This product is the chemical compound 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide, offered for biological screening and lead optimization in drug discovery research . The structure is characterized by a (Z)-configured benzylidene-thiazolidine core, a motif common in medicinal chemistry . The molecular framework integrates a 1,3-benzodioxole unit, known to influence pharmacokinetic properties, linked to a 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene ring system. This rhodanine-like scaffold is frequently explored for its diverse biological activities and ability to interact with various enzymatic targets. The structure is further functionalized with a N-(2-ethoxyphenyl)propanamide side chain, which can enhance molecular diversity and target engagement potential. Researchers can utilize this compound as a key intermediate or a primary screening candidate in the development of novel therapeutic agents. Its specific research value lies in its potential to exhibit activity against a range of biological targets, given its complex structure that combines several pharmacophoric elements. All products are for research use only (RUO) and are not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-2-27-16-6-4-3-5-15(16)23-20(25)9-10-24-21(26)19(31-22(24)30)12-14-7-8-17-18(11-14)29-13-28-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,23,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVNXTQRCGULBQ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole derivative, followed by the formation of the thiazolidine ring through cyclization reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the formulation of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Table 2: Inferred Bioactivity Profiles

Compound Type Substituent Features Potential Bioactivity Reference
Benzodioxolylmethylidene Electron-rich, planar Anticancer, antimicrobial
Chlorophenylmethylidene Electron-withdrawing Anticancer (HepG-2)
Thiopheneylmethylidene Heterocyclic, moderate polarity Anticancer, enzyme inhibition

Biological Activity

The compound 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide is a member of the thiazolidinone family, which are known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

  • Molecular Formula : C20H15N3O7S2
  • Molecular Weight : 473.48 g/mol
  • CAS Number : Specific CAS numbers are not universally assigned to all compounds; however, related thiazolidinones are documented under various identifiers.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anticancer potential. Thiazolidinones have been recognized for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Anticancer Activity

Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

  • Cytotoxicity Against Tumor Cell Lines :
    • The compound demonstrated moderate cytotoxicity against MCF-7 (human breast adenocarcinoma) cells with a percent inhibition of cell growth reaching 64.4% at a concentration of 100 µg/mL .
    • In another study, similar thiazolidinone derivatives showed IC50 values ranging from 11.10 to 14.60 µg/mL against K562 (human chronic myelogenous leukemia) cells, indicating their potential as effective anticancer agents .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by disrupting the cell cycle. This is often mediated by the interaction with specific cellular targets that regulate apoptosis and survival pathways .

Structure-Activity Relationship (SAR)

The structural modifications on the thiazolidinone core significantly influence its biological activity:

Modification Effect on Activity
Substitution at N-positionEnhances cytotoxicity against specific cancer cell lines
Presence of electron-withdrawing groupsIncreases potency and selectivity towards tumor cells
Variation in substituents on the benzodioxole moietyAlters pharmacokinetic properties and bioavailability

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives:

  • Study on Antitumor Activity :
    • A study demonstrated that compounds similar to the target compound exhibited selective antitumor activity in colorectal adenocarcinoma HCT 116 cell lines with IC50 values around 10 µM, while sparing normal fibroblast cells .
  • Combination Therapies :
    • Research has also explored the potential of combining these compounds with other chemotherapeutic agents to enhance their efficacy and reduce resistance mechanisms observed in various cancers.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting thiazolidinone precursors with substituted benzaldehydes under acidic/basic conditions (e.g., piperidine or acetic acid catalysis) to form the benzylidene moiety .
  • Coupling : Introducing the N-(2-ethoxyphenyl)propanamide group via amide bond formation, often using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents .
  • Purification : Recrystallization (e.g., DMF-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Reaction progress is monitored via TLC (Rf tracking) or HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thiazolidinone ring (δ ~170 ppm for C=O) and benzodioxole group (δ ~6.8–7.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond geometries and stereochemistry, with residual factors (R1 < 0.05) ensuring accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from:

  • Purity Issues : Validate compound purity via HPLC (≥95%) and quantify impurities (e.g., unreacted intermediates) using LC-MS .
  • Assay Conditions : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) and buffer systems (pH 7.4, 37°C) to minimize variability. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Solubility Effects : Use co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) to assess aggregation, which may artificially suppress activity .

Q. What strategies are effective for analyzing crystallographic disorder in the thiazolidinone core of this compound?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL’s PART instruction to model disordered regions (e.g., benzodioxole ring orientations) with occupancy refinement .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s notation) to identify dominant hydrogen-bonding motifs (e.g., N–H···O=C interactions) that stabilize the crystal lattice .
  • Thermal Ellipsoids : Visualize anisotropic displacement parameters (ORTEP-3) to distinguish static disorder from thermal motion .

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with variations in the benzodioxole (e.g., halogen substitution) or ethoxyphenyl groups. Assess bioactivity changes using dose-response curves (IC50_{50} values) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to predict binding modes and guide synthetic priorities .
  • QSAR Analysis : Use partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO gaps) with experimental activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.